molecular formula C11H11ClN4 B5153937 6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine CAS No. 7249-31-2

6-chloro-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine

Cat. No. B5153937
CAS RN: 7249-31-2
M. Wt: 234.68 g/mol
InChI Key: KAUBSLPJWJEOKU-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

A mixture of 4,6-dichloro-pyrimidin-2-yl-amine (3.3 g, 20 mmol), p-tolylamine (3.4 g, 32 mmol) and N,N-diisopropylethylamine (12 ml) in ethanol (150 ml) was heated under reflux for 40 hours. After cooling to room temperature, filtration provided 6-chloro-N*4*-p-tolyl-pyrimidine-2,4-diamine (2.8 g, 60% yield) as a white solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1.C(N(CC)C(C)C)(C)C>C(O)C>[Cl:8][C:6]1[N:5]=[C:4]([NH2:9])[N:3]=[C:2]([NH:17][C:14]2[CH:15]=[CH:16][C:11]([CH3:10])=[CH:12][CH:13]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
3.4 g
Type
reactant
Smiles
CC=1C=CC(=CC1)N
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hours
Duration
40 h
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.